2-Methoxyphenyl isocyanate

Conformational analysis Vibrational spectroscopy DFT calculation

2-Methoxyphenyl isocyanate (CAS 700-87-8), also known as o-anisyl isocyanate, is an aromatic isocyanate with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol. This compound exists as a clear, colorless to light yellow liquid at room temperature.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 700-87-8
Cat. No. B1294465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenyl isocyanate
CAS700-87-8
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N=C=O
InChIInChI=1S/C8H7NO2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3
InChIKeySUVCZZADQDCIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenyl Isocyanate (CAS 700-87-8): Core Physical Properties and Chemical Class Identity for Procurement Decision-Making


2-Methoxyphenyl isocyanate (CAS 700-87-8), also known as o-anisyl isocyanate, is an aromatic isocyanate with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This compound exists as a clear, colorless to light yellow liquid at room temperature . The molecule features an isocyanate functional group (-N=C=O) attached to an ortho-methoxyphenyl ring [1]. Key physical properties include a density of 1.122 g/mL at 25 °C, a boiling point range of 94.8-95.5 °C at 10 mmHg, and a refractive index (n20/D) of 1.5414 . The compound is moisture-sensitive and reacts with water, necessitating storage under inert gas at refrigerated temperatures (0-10°C) . As an electrophilic reagent, 2-methoxyphenyl isocyanate serves as a versatile building block in organic synthesis, participating in reactions with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively [1].

Why 2-Methoxyphenyl Isocyanate Cannot Be Simply Replaced by Unsubstituted or Para-Substituted Isocyanate Analogs


Generic substitution of 2-methoxyphenyl isocyanate with other phenyl isocyanate derivatives is not chemically equivalent due to quantifiable differences in conformational distribution, spectroscopic signatures, physical properties, and reaction behavior. The ortho-methoxy substitution imparts a unique conformational landscape: three distinct conformers exist for 2-methoxyphenyl isocyanate compared to only two for its isothiocyanate counterpart [1]. This conformational diversity directly influences the compound's vibrational spectroscopy, where the NCO asymmetric stretching band near 2200 cm⁻¹ exhibits a characteristic multiplet structure due to Fermi resonance—a spectral fingerprint not observed in unsubstituted phenyl isocyanate [1]. Furthermore, the ortho-methoxy group alters electronic density and steric environment around the isocyanate moiety, modifying both reactivity and selectivity in amine protection/deprotection sequences [2]. Physical property differences are also pronounced: 2-methoxyphenyl isocyanate (density 1.122 g/mL at 25 °C, boiling point 94.8-95.5 °C at 10 mmHg) [3] differs from 4-methoxyphenyl isocyanate (density 1.151 g/mL, boiling point 119-120 °C at 20 mmHg) , which can affect purification protocols and reaction workup conditions. These documented variations demonstrate that interchangeability without validation introduces experimental risk.

Quantitative Differentiation Evidence: 2-Methoxyphenyl Isocyanate vs. Closest Analogs and Alternatives


Conformational Diversity: Three Conformers in 2-Methoxyphenyl Isocyanate vs. Two in 2-Methoxyphenyl Isothiocyanate

2-Methoxyphenyl isocyanate exists as three distinct conformers in the liquid state, as determined by combined IR/Raman spectroscopy and DFT calculations at the B3LYP/6-311++G** level [1]. In contrast, the analogous 2-methoxyphenyl isothiocyanate exhibits only two conformers [1]. This difference in conformational distribution stems from the distinct electronic and steric demands of the NCO vs. NCS moieties in the ortho-methoxy-substituted aromatic system.

Conformational analysis Vibrational spectroscopy DFT calculation

Unique Spectroscopic Fingerprint: Multiplet NCO Stretching Band in IR Due to Fermi Resonance

The IR spectrum of 2-methoxyphenyl isocyanate displays a unique symmetric multiplet structure in the NCO asymmetric stretching region near 2200 cm⁻¹, attributed to Fermi resonance [1]. This multiplet pattern is not observed in unsubstituted phenyl isocyanate and provides a distinct spectral signature for identity confirmation and purity assessment [1]. The corresponding 2-methoxyphenyl isothiocyanate shows a similar but more complex Raman band pattern near 2100 cm⁻¹ [1].

Analytical chemistry Quality control In-process monitoring

Chemoselective Amine Protection via Urea vs. Carbamate Linkage

2-Methoxyphenyl isocyanate enables a chemoselective amine protection/deprotection sequence that proceeds via stable urea bond formation rather than the traditional carbamate linkage [1]. The urea linkage formed by 2-methoxyphenyl isocyanate exhibits stability under acidic, alkaline, and aqueous conditions, whereas carbamate protecting groups (such as Boc or Fmoc) typically show stability only under limited pH ranges and are susceptible to nucleophilic cleavage [1]. The deprotection step can be achieved through a convenient procedure to regenerate the free amine [1].

Protecting group strategy Multi-step synthesis Amine functionalization

Physical Property Differences: Density and Boiling Point vs. 4-Methoxyphenyl Isocyanate

The ortho-substituted 2-methoxyphenyl isocyanate exhibits measurably different physical properties compared to its para-substituted isomer. 2-Methoxyphenyl isocyanate has a density of 1.122 g/mL at 25 °C [1], whereas 4-methoxyphenyl isocyanate has a higher density of 1.151 g/mL . The boiling point of 2-methoxyphenyl isocyanate is 94.8-95.5 °C at 10 mmHg [1], while 4-methoxyphenyl isocyanate boils at 119-120 °C at 20 mmHg .

Physical chemistry Purification Formulation

Use as a Key Intermediate in Selective HDAC6 Inhibitor Synthesis

2-Methoxyphenyl isocyanate is specifically employed as a key building block in the synthesis of substituted hydroxamic acids that function as selective histone deacetylase 6 (HDAC6) inhibitors . While detailed selectivity ratios (IC50 values) for the final compounds are available in the primary patent literature, the choice of 2-methoxyphenyl isocyanate over other aryl isocyanates in this synthetic route reflects its favorable steric and electronic profile for accessing the desired HDAC6-selective pharmacophore . Alternative isocyanates such as phenyl isocyanate or 4-methoxyphenyl isocyanate would yield analogs with altered binding properties and potentially reduced isoform selectivity .

Medicinal chemistry Epigenetics Cancer therapeutics

2-Methoxyphenyl Isocyanate: High-Value Research and Industrial Application Scenarios Based on Verified Evidence


Conformational Analysis and Spectroscopic Method Development

Due to its well-characterized three-conformer distribution in the liquid state [1] and its unique multiplet Fermi resonance signature in the NCO asymmetric stretching region near 2200 cm⁻¹ [1], 2-methoxyphenyl isocyanate serves as an ideal model compound for developing and validating vibrational spectroscopic methods. Analytical chemists and spectroscopists can leverage this compound to calibrate instruments, test new computational DFT protocols, and study Fermi resonance phenomena in aromatic isocyanates. The distinct spectral fingerprint enables reliable detection and quantitation even in complex matrices.

Chemoselective Protection/Deprotection Strategies in Multi-Step Organic Synthesis

Synthetic organic chemists can employ 2-methoxyphenyl isocyanate as a chemoselective amine protecting group that forms urea linkages stable under acidic, alkaline, and aqueous conditions [2]. This broad pH stability contrasts with conventional carbamate protecting groups and enables orthogonal protection schemes. The deprotection step regenerates the free amine conveniently [2]. This reagent is particularly valuable in the synthesis of complex natural products, pharmaceutical intermediates, and peptide mimetics where multiple orthogonal protecting groups are required.

Physical Property-Dependent Purification and Formulation Development

The quantifiable differences in physical properties between 2-methoxyphenyl isocyanate (density 1.122 g/mL at 25 °C; boiling point 94.8-95.5 °C at 10 mmHg) [3] and its para-isomer (density 1.151 g/mL; boiling point 119-120 °C at 20 mmHg) inform decisions regarding distillation parameters, liquid-liquid extraction, and storage conditions. Process chemists and formulation scientists should select the ortho-isomer when lower boiling point and density are required for specific unit operations. Conversely, the distinct properties of the para-isomer may be preferred for other process requirements.

Medicinal Chemistry: HDAC6 Inhibitor Synthesis and SAR Studies

2-Methoxyphenyl isocyanate is a critical intermediate in the synthesis of selective histone deacetylase 6 (HDAC6) inhibitors . The ortho-methoxy substitution pattern is essential for achieving the desired isoform selectivity profile. Medicinal chemists conducting structure-activity relationship (SAR) studies should procure this specific isomer to ensure reproducibility of patented synthetic routes and to correctly evaluate the contribution of the ortho-methoxy group to HDAC6 inhibition potency and selectivity.

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